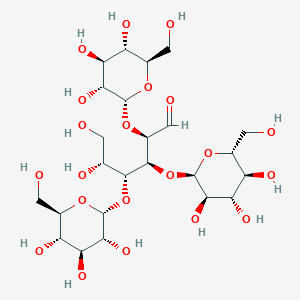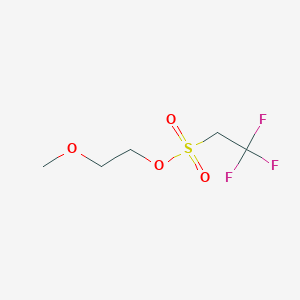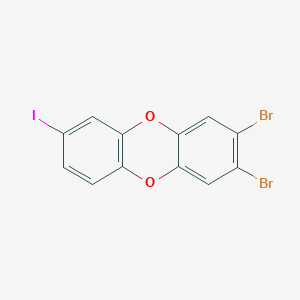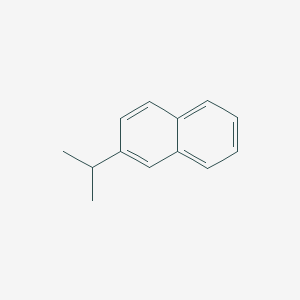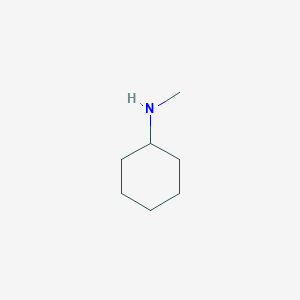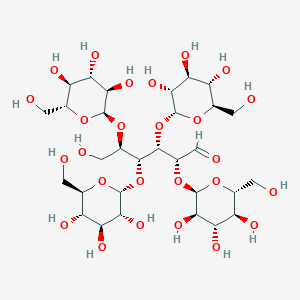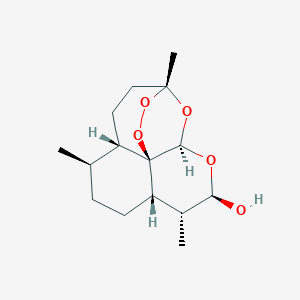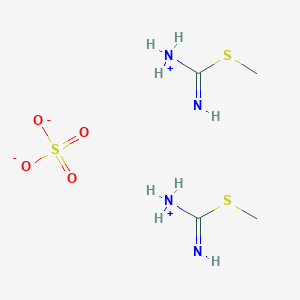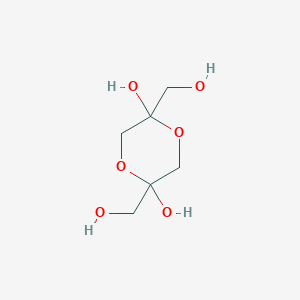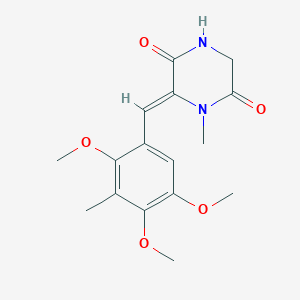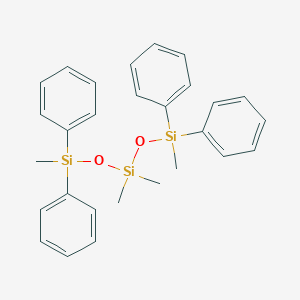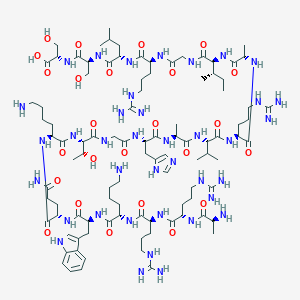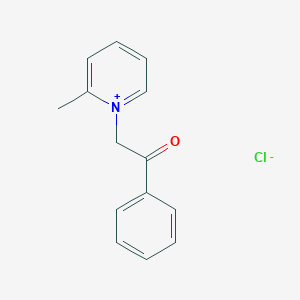
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride, also known as MPEC, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. MPEC is a derivative of pyridine and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is not well understood. However, it is believed to act as a Lewis acid catalyst in various reactions. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has been shown to be an effective catalyst in the synthesis of heterocyclic compounds and in the formation of chiral compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride. However, it is believed to be relatively non-toxic and has low acute toxicity. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has not been shown to have any significant effects on the central nervous system or cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is also stable under normal laboratory conditions and can be stored for extended periods. However, there are limitations to its use. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is not very soluble in water, which can make it difficult to use in certain reactions. It also has limited stability in acidic or basic conditions.
Direcciones Futuras
There are several future directions for the use of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride in scientific research. One potential area of research is the synthesis of new heterocyclic compounds for use in pharmaceuticals. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride could also be used in the synthesis of new chiral compounds for use in drug development. Additionally, further research could be conducted on the mechanism of action of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride to better understand its catalytic properties.
Conclusion
In conclusion, 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is a chemical compound that has potential use in scientific research as a reagent in organic synthesis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride could lead to the development of new compounds for use in pharmaceuticals and other applications.
Métodos De Síntesis
The synthesis of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride involves the reaction of 2-methylpyridine with benzoyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride. The purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has been found to have potential use in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of heterocyclic compounds and has been shown to be an effective catalyst in various reactions. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has also been used in the synthesis of chiral compounds, which have potential use in pharmaceuticals.
Propiedades
Número CAS |
115260-54-3 |
|---|---|
Nombre del producto |
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride |
Fórmula molecular |
C14H14ClNO |
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
2-(2-methylpyridin-1-ium-1-yl)-1-phenylethanone;chloride |
InChI |
InChI=1S/C14H14NO.ClH/c1-12-7-5-6-10-15(12)11-14(16)13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Clave InChI |
PMMCMSABBCBROB-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Cl-] |
SMILES canónico |
CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



